5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
5,7-difluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
GMDVICZFWGHIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)F)F)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of this compound generally involves a multi-step process starting from appropriately substituted anilines and ketones, followed by cyclization and fluorination steps:
Starting Materials: Typically, the synthesis begins with a substituted aniline derivative bearing fluorine atoms at the 5 and 7 positions or a precursor that can be selectively fluorinated later. The ketone component often contains the 3,3-dimethyl substitution necessary for the final product.
Cyclization: A key step is the formation of the indolin-2-one core via cyclization reactions. This often involves intramolecular condensation or ring closure under acidic or basic conditions, depending on the substrate and desired selectivity.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents allow controlled and regioselective fluorination under mild conditions, often in the presence of catalysts or specific solvents to enhance selectivity and yield.
Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale, yield, and purity:
Continuous Flow Reactors: Large-scale production often employs continuous flow chemistry to improve reaction control, heat management, and safety, particularly for fluorination steps.
Catalyst Optimization: Use of specific catalysts and solvents to maximize yield and selectivity.
Purification: Advanced purification methods such as recrystallization, preparative HPLC, or flash chromatography are used to ensure product quality.
Process Safety: Fluorination steps require careful handling due to the reactivity of fluorinating agents; thus, process safety protocols are rigorously implemented.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting materials | Substituted aniline, ketone | Fluorinated or fluorination precursor |
| Cyclization | Acidic or basic catalysis, heating | Intramolecular ring closure to indolinone |
| Fluorination | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Mild electrophilic fluorination agents |
| Purification | Crystallization, chromatography | To obtain pure product |
Chemical Reactions Analysis
Types of Reactions Involving the Compound
Oxidation: The compound can be oxidized to form quinone-like structures using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to dihydro derivatives using sodium borohydride or lithium aluminum hydride.
Electrophilic Substitution: The indole ring can undergo substitution reactions at reactive positions (e.g., 2 and 3) with halogens, nitrating agents, or sulfonating agents.
Reaction Outcomes
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Quinones |
| Reduction | NaBH₄, LiAlH₄ | Dihydro derivatives |
| Substitution | Halogens, nitrating agents | Halogenated, nitrated indole derivatives |
Research Findings and Applications
Structure-Activity Relationship (SAR)
Fluorine atoms at the 5 and 7 positions increase the electronegativity and metabolic stability of the molecule, enhancing binding affinity to polar enzyme pockets.
The 3,3-dimethyl substitution reduces conformational flexibility, potentially improving binding specificity.
Thermodynamic studies show increased thermal stability due to the dimethyl groups.
Biological and Medicinal Chemistry Applications
Anticancer Activity: The compound exhibits inhibitory effects on cancer cell proliferation, possibly through enzyme inhibition and modulation of cell signaling pathways.
Antiviral and Antimicrobial Potential: Fluorinated indolinones have been studied for antiviral and antibacterial properties, attributed to their ability to interact with enzymes and membrane proteins.
Drug Development: The unique combination of fluorine substitution and methyl groups makes this compound a promising scaffold for further medicinal chemistry optimization.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Substituted aniline, ketone precursors |
| Key Reaction Steps | Cyclization to form indolinone, electrophilic fluorination |
| Fluorinating Agents | N-fluorobenzenesulfonimide (NFSI), Selectfluor |
| Reaction Conditions | Mild temperatures, controlled pH, catalytic systems |
| Industrial Methods | Continuous flow reactors, catalyst optimization |
| Purification Techniques | Crystallization, chromatography |
| Yield and Purity | Optimized via reaction control and purification |
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one with analogous indolin-2-one derivatives:
Key Observations :
- Fluorine Substitution: The 5,7-difluoro configuration increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3,3-dimethylindolin-2-one) .
- Functional Group Diversity: Derivatives like 3-(hydroxyimino)-5,7-dimethylindolin-2-one introduce hydrogen-bonding motifs, which may improve solubility but reduce membrane permeability relative to the target compound .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorine at 5,7 positions enhances electronegativity and binding to polar enzyme pockets, while dimethyl groups at 3,3 positions may limit conformational flexibility, as seen in crystallographic studies () .
- Thermodynamic Stability: The dimethyl substitution increases thermal stability compared to non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
- Toxicity Profile : Fluorinated indoles generally exhibit lower acute toxicity than halogenated analogs (e.g., bromo or iodo derivatives in ), making the target compound a safer candidate for preclinical testing .
Biological Activity
5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, characterized by its unique structure which includes two fluorine atoms and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 195.19 g/mol. The presence of fluorine atoms at positions 5 and 7 enhances the compound's lipophilicity and binding affinity to biological targets compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.19 g/mol |
| Structure | Indole derivative |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies:
- Cytotoxicity against Human Cancer Cell Lines :
-
Mechanism of Action :
- The mechanism involves the inhibition of specific enzymes related to cancer progression, including those involved in cell signaling pathways that promote survival and proliferation.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. It modulates inflammatory cytokines and reduces oxidative stress markers in cellular models.
Research Findings :
- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels .
Antimicrobial Activity
Preliminary studies suggest that this indole derivative possesses antimicrobial properties against various bacterial strains.
Findings :
- The compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6,7-Difluoroindole | Lacks methyl groups; different reactivity | Anticancer |
| 5-Fluoroindole | Fluorine substitution on the indole ring | Anticancer and antimicrobial |
| Isatin | Diketone derivative of indole | Anticancer and antiviral |
The unique combination of fluorine atoms and methyl groups in this compound enhances its biological activity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
